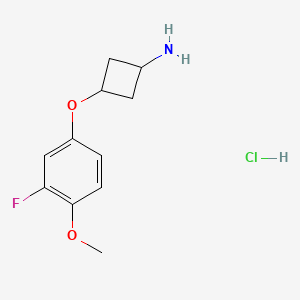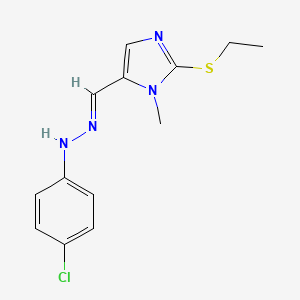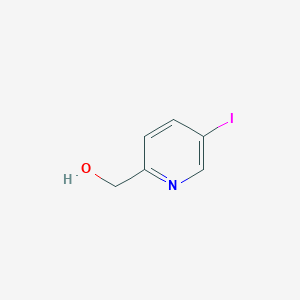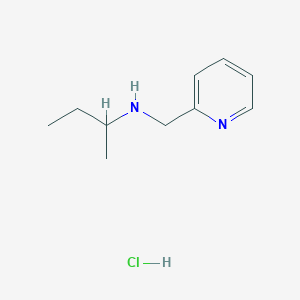![molecular formula C42H66FeO2P2 B2589020 cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron CAS No. 360048-63-1](/img/no-structure.png)
cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sold in collaboration with Solvias AG
Scientific Research Applications
Catalysis in Organic Synthesis
Tertiary phosphines are widely used as ligands in transition metal catalysis due to their ability to stabilize metal centers and facilitate various organic transformations. This compound, with its phosphane groups, could be involved in iron-catalyzed cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds in pharmaceuticals and agrochemicals .
Material Science
Phosphine ligands are integral in the synthesis of materials with unique electronic properties. For instance, they can be used to create porous organic ligands, which have applications in gas storage and separation technologies. The subject compound could be researched for developing new materials with specific light-emitting or conductive properties .
Optoelectronics
In the field of optoelectronics, phosphine-based compounds are explored for their lasing applications. The methoxy and dimethylphenyl substituents on the phosphane could influence the lasing properties of the material, potentially leading to the development of new types of lasers or light-emitting diodes (LEDs) .
Photocatalysis
The compound could be utilized in photocatalytic processes, where light energy is harnessed to drive chemical reactions. Its application in the synthesis of luminescent copper (I) complexes indicates potential use in photocatalytic water splitting or carbon dioxide reduction .
Radical Organic Reactions
Phosphine-mediated radical reactions are a growing area of interest in organic chemistry. The compound could be part of research into new synthetic approaches that harness the unique reactivity of radicals for constructing complex molecules .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron involves the reaction of two phosphane compounds with iron. The first phosphane compound is cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane, which is reacted with the second phosphane compound, dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane, to form the desired product. The iron is used as a catalyst in the reaction.", "Starting Materials": [ "Cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane", "Dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane", "Iron" ], "Reaction": [ "Step 1: Combine cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane and dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane in a reaction vessel.", "Step 2: Add iron as a catalyst to the reaction vessel.", "Step 3: Heat the reaction mixture to a temperature of 100-150°C and stir for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature.", "Step 5: Filter the reaction mixture to remove any solid impurities.", "Step 6: Purify the product by recrystallization or column chromatography." ] } | |
CAS RN |
360048-63-1 |
Product Name |
cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron |
Molecular Formula |
C42H66FeO2P2 |
Molecular Weight |
720.781 |
IUPAC Name |
cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron |
InChI |
InChI=1S/C23H31O2P.C19H35P.Fe/c1-15-11-20(12-16(2)22(15)24-5)26(19-9-7-8-10-19)21-13-17(3)23(25-6)18(4)14-21;1-16(17-10-8-9-11-17)20(18-12-4-2-5-13-18)19-14-6-3-7-15-19;/h11-14,19H,7-10H2,1-6H3;16-19H,2-15H2,1H3;/t;16-;/m.1./s1 |
InChI Key |
RPJGOLCBJAXTKA-RRKCIKGYSA-N |
SMILES |
CC1=CC(=CC(=C1OC)C)P(C2CCCC2)C3=CC(=C(C(=C3)C)OC)C.CC(C1CCCC1)P(C2CCCCC2)C3CCCCC3.[Fe] |
solubility |
not available |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2588938.png)

![1-(3-chloro-4-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2588942.png)




![3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2588950.png)


![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2588953.png)
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone](/img/structure/B2588955.png)
